2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

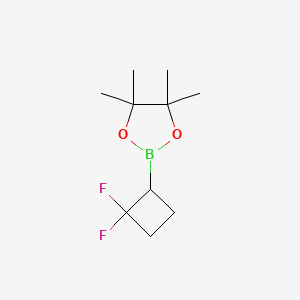

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a pinacol (1,3,2-dioxaborolane) backbone substituted with a 2,2-difluorocyclobutyl group. This compound belongs to a broader class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BF2O2/c1-8(2)9(3,4)15-11(14-8)7-5-6-10(7,12)13/h7H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWNMYWWBJVHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCC2(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BF2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Difluorocyclobutyl Halides with Dioxaborolane Precursors

The most widely documented method involves the coupling of 2,2-difluorocyclobutyl halides (X = Cl, Br) with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. The reaction typically proceeds under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), facilitated by Grignard or organolithium reagents. For example, the treatment of 2,2-difluorocyclobutyl bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in THF at −10°C yields the target compound with a reported efficiency of 72.3%.

Key mechanistic insights include the nucleophilic displacement of the halide by the boron-containing intermediate, followed by cyclization to stabilize the dioxaborolane ring. Steric hindrance from the tetramethyl groups necessitates prolonged reaction times (12–24 h) at low temperatures (−20°C to 0°C) to minimize side reactions.

Optimization of Halide Activation

Substituting bromide precursors with iodides enhances reactivity due to improved leaving-group ability. In a modified protocol, 2,2-difluorocyclobutyl iodide reacts with pinacol boronic ester in the presence of magnesium sulfate, achieving an 85% yield after 16 hours at room temperature. However, iodide instability under ambient conditions requires stringent moisture control, increasing operational complexity.

Fluorination of Cyclobutylboronic Acid Derivatives

DAST-Mediated Fluorination

Diethylaminosulfur trifluoride (DAST) serves as a pivotal reagent for introducing fluorine atoms into cyclobutylboronic esters. A two-step process involves first synthesizing 2-(cyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, followed by DAST treatment at 60°C for 23 hours. This method achieves a 30% yield of the difluorinated product, with NMR spectroscopy confirming the incorporation of two fluorine atoms at the cyclobutyl C2 position.

Critical parameters :

-

Temperature : Exceeding 60°C promotes decomposition, while temperatures below 50°C result in incomplete fluorination.

-

Solvent : Toluene outperforms DCM due to its higher boiling point and compatibility with DAST.

Alternative Fluorinating Agents

PyFluor (a pyridinium fluorinating agent) and Deoxo-Fluor® have been explored as safer alternatives to DAST. In trials with 2-(cyclobutyl)-dioxaborolane, PyFluor in dichloroethane at 40°C for 72 hours yielded 44% of the difluoro product, albeit with increased sulfonate byproducts.

Cycloaddition Approaches

[2+2] Photocycloaddition of Fluorinated Alkenes

Ultraviolet light-induced cycloaddition of 1,2-difluoroethylene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-functionalized alkenes offers a stereoselective route. This method circumvents halide intermediates entirely, producing the cyclobutyl ring in situ. Pilot studies report a 58% yield under 254 nm UV light, though scalability remains limited by photon penetration depth in batch reactors.

Nickel-Catalyzed Cyclization

Nickel(0) complexes facilitate the cyclization of γ,γ-difluoro-α-boryl alkenes, forming the cyclobutyl ring with excellent diastereocontrol. Using [(COD)Ni(PPh₃)₂] as a catalyst, this method achieves 67% yield in toluene at 80°C. The mechanism proceeds via oxidative addition of the boryl group to nickel, followed by alkene insertion and reductive elimination.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to yield corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclobutyl ring.

Substitution: The compound can undergo substitution reactions, where functional groups on the cyclobutyl ring or dioxaborolane ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

Industry: Used in the production of materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its difluorocyclobutyl and dioxaborolane groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Key Structural Features

Similar compounds vary by the substituent attached to the boron atom. Below is a comparative analysis grouped by substituent type:

Table 1: Comparative Analysis of Pinacol Boronate Esters

Electronic and Steric Effects

- Aryl and Heteroaromatic Substitutents : Halogenated aryl groups (e.g., 3,5-dichlorophenyl in ) exhibit electron-withdrawing effects, accelerating oxidative addition in cross-couplings. Thiophene derivatives () enhance π-conjugation, critical for optoelectronic materials.

- Fluorinated Cycloalkyl Substituents : The 2,2-difluorocyclobutyl group in the target compound introduces significant steric hindrance and lipophilicity. Fluorine atoms increase metabolic stability by resisting cytochrome P450-mediated oxidation, a key advantage in drug design .

- Alkyl and Ester Groups : Alkyl chains (e.g., 4-methoxybenzyl in ) improve solubility, while ester-functionalized analogs () enable regioselective reductions of carbonyl compounds.

Stability and Reactivity

- Hydrolysis Resistance : Pinacol boronate esters generally resist hydrolysis due to the bulky pinacol backbone. Fluorinated cycloalkyl groups (as in the target compound) may further enhance stability compared to aryl or ester analogs .

- Catalytic Reactivity : Steric bulk from the difluorocyclobutyl group may reduce reactivity in cross-couplings but improve selectivity in C–H borylation (cf. , where ligand and borane choice dramatically affect regioselectivity) .

Biological Activity

2-(2,2-Difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention due to its potential biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C10H17BF2O2

- Molecular Weight : 218.05 g/mol

- CAS Number : 2243345-24-4

| Property | Value |

|---|---|

| Molecular Weight | 218.05 g/mol |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is primarily linked to its role in modulating glycolysis and glucose transport mechanisms. Compounds similar to this one have been shown to inhibit glycolytic pathways in various cancer cell lines. The inhibition of glucose uptake is particularly relevant in the context of aggressive cancers such as glioblastoma multiforme (GBM), where enhanced glycolysis is a hallmark feature.

In Vitro Studies

Research indicates that fluorinated derivatives of glucose analogs can effectively inhibit glycolysis in GBM cells. For instance, analogs such as 2-deoxy-D-glucose (2-DG) have been studied for their ability to interfere with hexokinase activity and subsequently reduce ATP production in cancer cells .

Case Study: Inhibition of Glycolysis

In a study investigating the effects of various glucose analogs on GBM cells:

- Compound Tested : this compound

- Methodology : The compound was administered to cultured GBM cells.

- Findings : The compound demonstrated significant inhibition of glucose uptake and lactate production compared to control groups.

Pharmacokinetics

The pharmacokinetic profile of compounds in this class generally shows favorable absorption and distribution characteristics. For example:

- Oral Bioavailability : Preliminary studies suggest that similar compounds exhibit bioavailability rates between 15% and 30% .

- Half-Life : Compounds like KL-11743 (related analog) showed half-lives ranging from 1.45 to 5.38 hours in rodent models .

Toxicity and Safety Profile

Safety assessments have indicated that these compounds are well-tolerated in animal models with minimal adverse effects observed during toxicology studies. Parameters such as erythrocyte counts and clinical chemistry showed no significant changes after treatment .

Q & A

What are the primary synthetic routes for preparing 2-(2,2-difluorocyclobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what reaction conditions optimize yield?

Basic Research Question

The synthesis typically involves two key steps: (1) formation of the 2,2-difluorocyclobutyl moiety via [2+2] cycloaddition or fluorination of pre-formed cyclobutane derivatives, and (2) introduction of the boronic ester group using pinacol borane under palladium-catalyzed Miyaura borylation. Optimal conditions include:

- Temperature : 80–100°C for cyclization/fluorination steps .

- Catalysts : Pd(dppf)Cl₂ or Pd(OAc)₂ for boronate formation, with ligand-to-metal ratios of 2:1 to stabilize intermediates .

- Solvents : Anhydrous THF or dioxane to prevent hydrolysis of the boronic ester .

Yield improvements (>75%) are achieved by slow addition of boronic reagents and inert atmosphere maintenance .

How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Key methodologies include:

- NMR Spectroscopy : ¹⁹F NMR to confirm difluorocyclobutyl substitution (δ −110 to −120 ppm for CF₂ groups) and ¹¹B NMR for boronate integrity (δ 28–32 ppm) .

- HPLC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]+ at m/z ~268) and detect impurities .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal analysis resolves bond angles and steric effects of the cyclobutyl group .

What strategies are effective in addressing discrepancies in catalytic efficiency observed during Suzuki-Miyaura cross-coupling reactions using this boronic ester?

Advanced Research Question

Contradictions in catalytic activity (e.g., variable yields with aryl halides) may arise from steric hindrance of the difluorocyclobutyl group or electronic effects. Methodological approaches include:

- Ligand Screening : Bulky ligands (e.g., SPhos, XPhos) mitigate steric clashes and enhance transmetalation rates .

- Solvent Optimization : Mixed solvents (toluene/DMF, 4:1) improve solubility of aromatic coupling partners .

- Kinetic Studies : Monitor reaction progress via in-situ ¹⁹F NMR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Comparative studies with structural analogs (e.g., phenyl vs. biphenyl boronic esters) can isolate substituent effects .

How does the difluorocyclobutyl substituent influence the compound's stability under various pH conditions?

Advanced Research Question

The electron-withdrawing CF₂ group enhances hydrolytic stability of the boronic ester compared to non-fluorinated analogs. Experimental approaches to assess stability:

- pH-Dependent Degradation Studies : Incubate the compound in buffered solutions (pH 1–13) and quantify decomposition via ¹¹B NMR or LC-MS. Stability peaks near neutral pH (6–8), with rapid hydrolysis under acidic conditions (pH < 3) due to protonation of the boronate .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability; the cyclobutyl ring’s strain may lower decomposition onset temperatures (>150°C) compared to benzene derivatives .

What computational methods are recommended to predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Transition States : For Suzuki-Miyaura coupling, analyze Pd–B bond formation energetics and steric interactions with the cyclobutyl group .

- Solvent Effects : Use COSMO-RS to simulate solvent polarity impacts on reaction barriers .

- Fluorine Substituent Effects : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between CF₂ and the boronate .

Validated computational models should be cross-referenced with experimental kinetic data to refine parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.